5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride
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Overview
Description
5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a dioxin ring fused with a phosphonic dichloride group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride typically involves the reaction of 1,4-dioxin with phosphorus trichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane to facilitate the reaction. The temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted phosphonic acids and their derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride involves its interaction with specific molecular targets. It can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic processes, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Phosphonic Dichloride Derivatives: Compounds like 1,2-dioxin-3-ylphosphonic dichloride share similar structural features.
Dioxin Derivatives: Other dioxin-based compounds with different substituents on the ring.
Uniqueness
5,6-Dihydro-1,4-dioxin-2-ylphosphonic dichloride is unique due to its specific combination of a dioxin ring and phosphonic dichloride group, which imparts distinct reactivity and applications compared to other similar compounds .
Properties
CAS No. |
78396-85-7 |
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Molecular Formula |
C4H5Cl2O3P |
Molecular Weight |
202.96 g/mol |
IUPAC Name |
5-dichlorophosphoryl-2,3-dihydro-1,4-dioxine |
InChI |
InChI=1S/C4H5Cl2O3P/c5-10(6,7)4-3-8-1-2-9-4/h3H,1-2H2 |
InChI Key |
FDKLFZUJVCEYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=CO1)P(=O)(Cl)Cl |
Origin of Product |
United States |
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